![molecular formula C7H14N2 B2984303 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine CAS No. 1553867-69-8](/img/structure/B2984303.png)
2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine” is a chemical compound with the molecular formula C7H14N2 . It has a molecular weight of 126.2 . This compound is a derivative of the 3-azabicyclo[3.1.0]hexane class of compounds .
Synthesis Analysis
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including “this compound”, has been reported over the last few years . The methods of constructing the 3-azabicyclo[3.1.0]hexane skeleton can be divided into the following groups: annulation of a new cycle to an existing pyrrole or cyclopropane ring, sequential tandem closure of two rings, and the simultaneous formation of two rings . For example, a method employing direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst has been proposed .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 3-azabicyclo[3.1.0]hexane core . This core is a common structural motif found in various pharmaceuticals and natural compounds .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds typically involve the formation of the 3-azabicyclo[3.1.0]hexane core . This can be achieved through various methods, including the annulation of a new cycle to an existing pyrrole or cyclopropane ring .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 126.2 .Scientific Research Applications
1. Synthetic Methods and Reactions
- Copper-mediated/catalyzed reactions of N-allyl/propargyl enamine carboxylates under an O2 atmosphere have been developed, involving intramolecular cyclopropanation and carbooxygenation, to produce 3-azabicyclo[3.1.0]hex-2-enes and 4-carbonylpyrroles (Toh, Wang, Ng, & Chiba, 2011).
- Rhodium(I) carbenes generated from ynamides undergo metathesis with alkynes to afford 2-oxopyrrolidines or react with tethered alkenes to yield 3-azabicyclo[3.1.0]hexanes, a common skeleton in bioactive pharmaceuticals (Liu et al., 2013).
2. Building Blocks for Drug Discovery
- 2-Azabicyclo[3.2.0]heptanes synthesized via intramolecular photochemical [2 + 2]-cyclization of acetophenone enamides serve as advanced building blocks for drug discovery, including the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline (Druzhenko et al., 2018).
3. Asymmetric Synthesis of Pharmacologically Active Compounds
- Azabicyclo[3.1.0]hexane-1-ols, obtained by Ti(IV)-mediated cyclopropanation of amino acid derivatives, are intermediates for the asymmetric synthesis of pharmacologically active products. Through selective rearrangement, these compounds undergo ring cleavage to lead to pyrrolidinones, dihydropyridinones, and tricyclopiperidinones (Jida, Guillot, & Ollivier, 2007).
4. Synthesis of Functionalized Oxindoles
- 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles have been prepared via a one-pot three-component reaction, showing potential in anticancer activity against the human leukemia K562 cell line (Filatov et al., 2017).
5. Synthesis of 1-Phosphono-3-Azabicyclo[3.1.0]hexanes
- 3-Azabicyclo[3.1.0]hex-2-en-1-yl phosphonates, synthesized from β-ketophosphonates, are used in a reaction sequence involving atom-transfer radical cyclization and lithium-halogen exchange, yielding cyclic imines and 3-azabicyclo[3.1.0]hexan-1-yl phosphonates (Debrouwer et al., 2013).
6. Synthesis of Cyclopropanes
- A formal sequential [1+2]- and [2+3]-annulation of prop-2-ynylsulfonium salts and tosylaminomethyl enones has been developed to construct methylene azabicyclo[3.1.0]hexane derivatives. A one-pot procedure via hydration of an enamine intermediate allows for the synthesis of substituted cyclopropanes (Jia et al., 2018).
Future Directions
Mechanism of Action
Target of Action
The 3-azabicyclo[3.1.0]hexane (3-ABH) fragment, which is present in the structure of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine, is often found in various natural and synthetic biologically active compounds . These compounds can act on various biological targets, including serotonin, noradrenaline, and dopamine reuptake inhibitors . They are also found in protease inhibitors, which show antiviral properties .
Mode of Action
For instance, 1-aryl-substituted 3-ABHs are efficient reuptake inhibitors of serotonin, noradrenaline, and dopamine . This suggests that this compound might interact with these neurotransmitters, altering their reuptake and thus affecting neural signaling.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involved in the neurotransmission of serotonin, noradrenaline, and dopamine, given the compound’s structural similarity to known reuptake inhibitors . Alterations in these pathways can have downstream effects on mood, cognition, pain perception, and other neurological functions.
Pharmacokinetics
The pharmacokinetics of 2-(3-Azabicyclo[31Similar compounds have been reported to have excellent pharmacokinetic profiles . The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these compounds would impact their bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. If it acts as a reuptake inhibitor for serotonin, noradrenaline, and dopamine, it could increase the availability of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood, cognition, and other neurological functions .
properties
IUPAC Name |
2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFCITIEXGVREG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

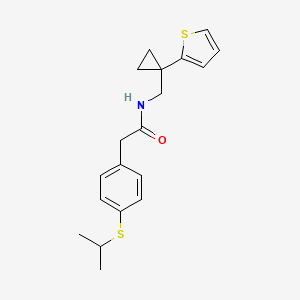
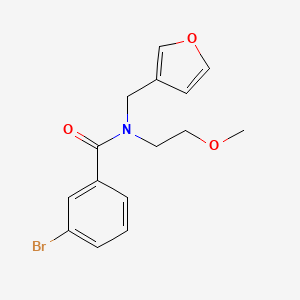
![N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2984224.png)
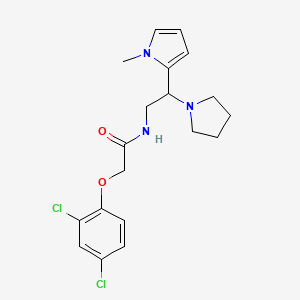
![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984226.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2984228.png)
![2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2984229.png)
![Ethyl 2-[{[4-(acetylamino)phenyl]sulfonyl}-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate](/img/structure/B2984230.png)
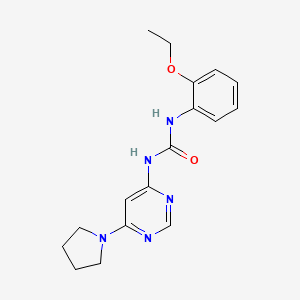
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2984235.png)
![10-[(3,4-Dimethoxyphenyl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2984240.png)
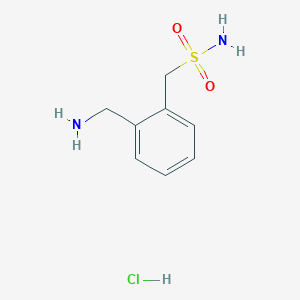
![[2-(Benzyloxy)-5-chloro-6-methylpyridin-3-yl]boronic acid](/img/structure/B2984243.png)